Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl

Description

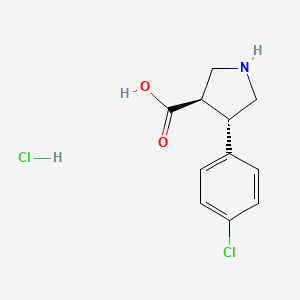

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1807940-40-4 for the HCl salt; free base CAS: 1227844-81-6) is a pyrrolidine derivative characterized by a trans-configuration at the 3- and 4-positions of the pyrrolidine ring. The compound features a 4-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 262.13 g/mol . This compound is widely utilized in pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules or as a chiral building block.

Properties

IUPAC Name |

(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMCKZOWSJOMID-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

Substitution with 4-Chlorophenyl Group:

Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, where a suitable precursor is oxidized to form the carboxylic acid.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but is optimized for scale-up and efficiency .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The 4-chlorophenyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and suitable solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl is utilized as a crucial intermediate in synthesizing numerous pharmaceuticals. Its structural properties make it valuable for developing medications aimed at treating neurological disorders, such as depression and anxiety disorders. The compound's ability to interact with specific neurotransmitter systems aids researchers in designing effective therapeutic agents .

Case Study:

In a study investigating the pharmacological effects of derivatives of this compound, researchers found that modifications to the pyrrolidine ring significantly influenced the binding affinity to serotonin receptors. This insight has implications for developing selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression .

Neuroscience Research

Investigating Neurotransmitter Systems:

The compound is extensively employed in neuroscience research to explore the mechanisms underlying neurotransmitter systems. By studying its effects on neurotransmitter release and receptor activity, researchers can gain insights into potential treatments for various psychiatric conditions .

Data Table: Neurotransmitter Interaction Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Serotonin Receptor Binding | High affinity for 5-HT2A receptors | Potential for antidepressant development |

| Dopamine Receptor Activity | Modulation of D2 receptor signaling | Insights into addiction therapies |

| GABAergic System Interaction | Inhibition of GABA uptake | Possible applications in anxiety treatment |

Analytical Chemistry

Quantification and Analysis:

this compound is also employed in analytical chemistry for quantifying related substances in biological samples. This application is crucial for drug development and safety assessments, ensuring that pharmaceutical formulations meet regulatory standards .

Case Study:

A research group utilized this compound in high-performance liquid chromatography (HPLC) methods to analyze its concentration in plasma samples of patients undergoing treatment with related drugs. The results demonstrated its effectiveness as an internal standard, enhancing the accuracy of drug quantification .

Drug Formulation

Enhancing Bioavailability:

In drug formulation, this compound can be incorporated to improve the bioavailability and efficacy of therapeutic agents. Its solubility properties allow for better absorption when administered orally or intravenously .

Biochemical Studies

Exploring Biological Interactions:

Researchers utilize this compound to investigate its interactions with various biological targets, such as enzymes and proteins. Understanding these interactions can lead to discovering new therapeutic pathways and enhancing existing treatments .

Data Table: Biological Target Interactions

| Target Type | Interaction Type | Outcome |

|---|---|---|

| Enzymes | Inhibition | Discovery of potential anti-cancer agents |

| Receptors | Modulation | Insights into pain management therapies |

| Protein-Ligand | Binding Affinity Studies | Development of targeted therapies |

Mechanism of Action

The mechanism of action of Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

⁴Molecular weight calculated from molecular formula.

Key Observations

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CN, -NO₂, -CF₃) increase the acidity of the carboxylic acid moiety by stabilizing the deprotonated form. This property is critical for interactions in biological systems or coordination chemistry . Electron-donating groups (e.g., -OCH₃, -C₂H₅) reduce acidity and may enhance solubility in non-polar solvents .

Solubility and Lipophilicity :

- The 4-CN and 4-CF₃ analogs exhibit lower aqueous solubility due to increased hydrophobicity, whereas the 4-OCH₃ derivative may show improved solubility in alcohols .

- The 1-naphthyl variant (Mw = 277.74) demonstrates enhanced lipophilicity, making it suitable for lipid-based formulations .

Stereochemical Considerations :

- All compared compounds retain the trans configuration at the pyrrolidine ring, ensuring consistent spatial orientation of functional groups. This configuration is critical for maintaining binding affinity in receptor-ligand interactions .

Synthetic Accessibility :

- Derivatives like the 4-OCH₃ and 4-CF₃ analogs are synthesized via regioselective Friedel-Crafts alkylation or transition-metal-catalyzed coupling, followed by HCl salt formation .

- Isomerization methods (e.g., using Lewis acids) ensure the exclusive formation of the trans isomer, avoiding diastereomeric contamination .

Biological Activity

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (TCPC-HCl) is a chemical compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article explores the biological activity of TCPC-HCl, its mechanisms of action, and its applications in various fields.

Chemical Structure and Properties

TCPC-HCl has a molecular formula of C11H13ClNO2·HCl and a molecular weight of approximately 260.12 g/mol. The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group, which enhances its solubility in aqueous solutions, making it suitable for biological studies .

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClNO2·HCl |

| Molecular Weight | 260.12 g/mol |

| Functional Groups | Pyrrolidine, Carboxylic Acid, Chlorophenyl |

The biological activity of TCPC-HCl is attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound is known to modulate neurotransmitter systems, particularly in the context of neurological disorders. Research indicates that TCPC-HCl may act as an inhibitor or modulator of specific enzymes, thereby influencing biochemical pathways related to inflammation and pain .

Biological Activities

- Anti-inflammatory Effects : Preliminary studies suggest that TCPC-HCl exhibits anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

- Neurotransmitter Interaction : The compound has been investigated for its effects on neurotransmitter systems, which may contribute to its potential applications in treating conditions such as depression and anxiety .

- Enzyme Inhibition : TCPC-HCl has shown promise in studies involving enzyme inhibition, particularly at the melanocortin-4 receptor (MC4R), where it demonstrated potent binding affinity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of TCPC-HCl:

- A study highlighted that derivatives of TCPC-HCl exhibited varying degrees of potency against the MC4R, with some compounds showing high selectivity and affinity (K(i) = 0.5 nM) .

- Another investigation reported that TCPC-HCl could influence neurotransmitter release, suggesting its potential role in neuropharmacology .

Applications in Research

TCPC-HCl is utilized across various research domains:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders .

- Neuroscience Research : The compound is employed in studies investigating neurotransmitter systems to better understand potential treatments for mood disorders .

- Analytical Chemistry : TCPC-HCl is used in analytical methods for quantifying related substances in biological samples, aiding drug development processes .

Q & A

Q. What are the optimized synthetic routes for preparing trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl, and how can purity be maximized?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 4-chlorobenzaldehyde with a pyrrolidine precursor (e.g., pyrrolidine-2,5-dione) under acidic conditions (HCl) to form the pyrrolidine ring .

- Step 2 : Cyclization and functional group modifications, often requiring catalysts like Lewis acids (e.g., AlCl₃) to stabilize intermediates .

- Step 3 : Hydrochloride salt formation to enhance stability and solubility .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chromatography (HPLC) achieves >95% purity. Continuous flow reactors are recommended for scalable synthesis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves absolute stereochemistry (trans configuration) using SHELX software for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, pyrrolidine protons at δ 3.1–3.5 ppm) .

- HPLC-MS : Quantifies purity and detects isomeric impurities (e.g., cis isomers) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

The HCl salt improves aqueous solubility (>50 mg/mL in water) by increasing polarity and forms stable crystalline structures resistant to hygroscopic degradation. Stability studies (e.g., accelerated aging at 40°C/75% RH) show no significant decomposition over 6 months .

Advanced Research Themes

Q. What reaction mechanisms explain the stereoselective formation of the trans isomer during synthesis?

The trans configuration is favored due to steric hindrance during cyclization. Computational studies (DFT) suggest that the transition state for cis formation is 2.3 kcal/mol higher in energy. Lewis acids (e.g., BF₃·Et₂O) stabilize the trans intermediate via coordination with the carbonyl group .

Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values) be resolved?

Discrepancies often arise from:

- Isomeric impurities : Even 2% cis contamination can reduce potency by 40%. Validate purity via chiral HPLC .

- Assay conditions : Buffer pH (optimal 7.4) impacts ionization and receptor binding. Standardize assays using TR-FRET or SPR for kinetic analysis .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina simulates binding to GABA_A receptors (docking score: −9.2 kcal/mol). Key interactions: Chlorophenyl group with hydrophobic pockets; carboxylic acid with Arg112 residue .

- MD simulations : 100-ns trajectories reveal stable binding in the receptor’s α+/β− interface, consistent with experimental IC₅₀ data .

Q. How can synthetic byproducts (e.g., cis isomers or dechlorinated derivatives) be characterized and mitigated?

- Byproduct identification : LC-HRMS detects [M+H]+ ions for cis isomers (m/z 263.08) and dechlorinated products (m/z 227.12).

- Mitigation : Optimize reaction time (≤4 hrs) and temperature (60–70°C) to minimize side reactions. Add scavengers (e.g., silica-bound thiourea) to trap excess HCl .

Methodological Notes

- Crystallography : Use SHELXL for refining high-resolution XRD data; anisotropic displacement parameters (ADPs) improve accuracy .

- Stereochemical analysis : Compare experimental CD spectra with TD-DFT calculations to validate trans configuration .

- Data reproducibility : Share raw NMR/HPLC files via repositories (e.g., Zenodo) to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.